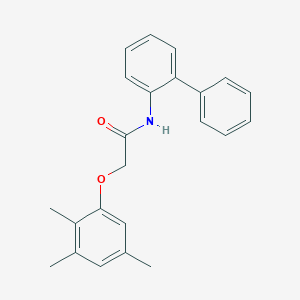
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as BTAA, is a chemical compound with potential applications in scientific research. BTAA is a derivative of acetanilide and has been synthesized using various methods.
作用机制
The mechanism of action of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its potential as a cancer therapeutic. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. Furthermore, N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory effects, which can be useful in the study of inflammatory diseases. However, one limitation of using N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is the development of more efficient synthesis methods with higher yields. Another direction is the investigation of the mechanism of action of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide, particularly its effects on histone deacetylases. Furthermore, the potential of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide as a cancer therapeutic should be further investigated, including its efficacy in animal models and its potential side effects. Finally, the anti-inflammatory effects of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide should be studied in the context of inflammatory diseases.
合成方法
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide can be synthesized using various methods, including the reaction of 2-bromoacetophenone with 2,3,5-trimethylphenol in the presence of a base, followed by reaction with an amine. Another method involves the reaction of 2-acetylphenol with 2,3,5-trimethylphenol in the presence of a base, followed by reaction with an acid chloride. The yield of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide using these methods ranges from 50-80%.
科学研究应用
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells. Furthermore, N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression.
属性
分子式 |
C23H23NO2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-(2-phenylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H23NO2/c1-16-13-17(2)18(3)22(14-16)26-15-23(25)24-21-12-8-7-11-20(21)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,24,25) |
InChI 键 |
KMIINCZHYDULHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296582.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296584.png)
![4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296585.png)

![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)


![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)

![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296603.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296608.png)